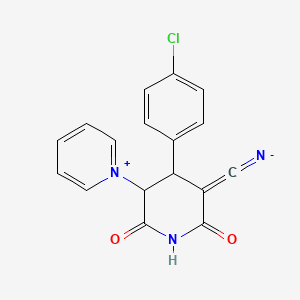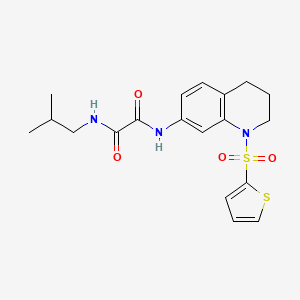![molecular formula C14H17N5O2S2 B2819268 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide CAS No. 898437-17-7](/img/structure/B2819268.png)
2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide” is a chemical compound that falls under the category of thiadiazole derivatives . The IUPAC name for this compound is ethyl 2-((5-(3-phenylureido)-1H-1lambda3,3,4-thiadiazol-2-yl)thio)acetate . It has a molecular weight of 339.42 .
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as the compound , involves a series of chemical reactions. For instance, a study describes the synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C13H15N4O3S2/c1-2-20-10(18)8-21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-7,22H,2,8H2,1H3,(H2,14,15,16,19) . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.Wissenschaftliche Forschungsanwendungen
- Application : F2680-1043 serves as an organoboron reagent in SM coupling reactions. Its stability, functional group tolerance, and environmentally benign nature make it valuable for synthesizing complex organic molecules .
- Application : F2680-1043 exhibits potent urease inhibitory activity. It competes with the reference drug thiourea, making it a promising candidate for further investigation .
Suzuki–Miyaura Coupling
Urease Inhibition
Protodeboronation Reactions
Eigenschaften
IUPAC Name |
2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-2-8-15-11(20)9-22-14-19-18-13(23-14)17-12(21)16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFQYPSTFYOBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2819185.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2819188.png)
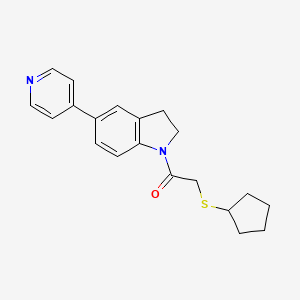
![2-(Tert-butyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2819192.png)
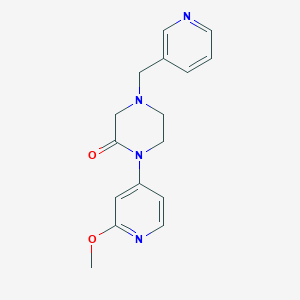
![Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2819195.png)
![4-[Acetamido(carboxy)methyl]benzoic acid](/img/structure/B2819197.png)
![Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-](/img/structure/B2819198.png)
![2-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2819199.png)

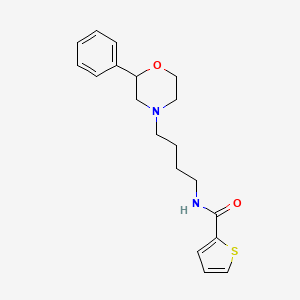
![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)
